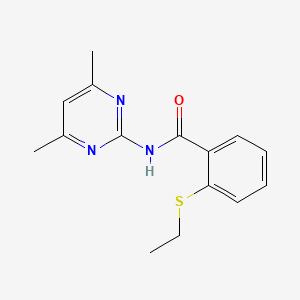
N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides It features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an ethylsulfanyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide typically begins with commercially available starting materials such as 4,6-dimethyl-2-aminopyrimidine and 2-(ethylsulfanyl)benzoic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
- Applied in the formulation of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfanyl group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-(4,6-dimethylpyrimidin-2-yl)-2-(propylsulfanyl)benzamide: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness:
- The presence of the ethylsulfanyl group in N-(4,6-dimethylpyrimidin-2-yl)-2-(ethylsulfanyl)benzamide may confer unique chemical and biological properties, such as enhanced lipophilicity or altered metabolic stability, compared to its analogs with different alkylsulfanyl groups.
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C15H17N3OS/c1-4-20-13-8-6-5-7-12(13)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19) |
InChI Key |
IEGJXKUCOPOIER-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















